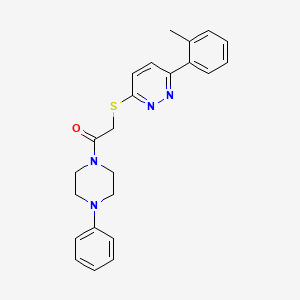

1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone

Description

1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound featuring a phenylpiperazine core linked via a thioether bridge to a pyridazine ring substituted with an o-tolyl group. Its structure combines pharmacophoric elements common in bioactive molecules:

Properties

IUPAC Name |

2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4OS/c1-18-7-5-6-10-20(18)21-11-12-22(25-24-21)29-17-23(28)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12H,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGMLHYXLRGPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with phenyl isocyanate under controlled conditions.

Synthesis of the Pyridazine Ring: The pyridazine ring is often synthesized via the reaction of hydrazine with a suitable diketone, followed by cyclization.

Thioether Linkage Formation: The final step involves the coupling of the piperazine and pyridazine rings through a thioether linkage. This can be achieved by reacting the piperazine derivative with a pyridazine thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the carbonyl group or other reducible functionalities.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily linked to its interaction with various molecular targets. Its structure suggests potential implications in the treatment of neurological disorders and cancer.

The following table summarizes the biological activities observed for 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone and its analogs:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 10.5 | Induction of apoptosis via caspase activation |

| Inhibition of Colony Formation | MCF-7 | 15.0 | Concentration-dependent inhibition |

| Serotonin Receptor Binding | HEK293 | 25.0 | Competitive inhibition at serotonin receptors |

Case Studies

Several studies have investigated the applications of this compound in various contexts:

- Antidepressant Effects : A study demonstrated that the compound exhibited significant binding affinity for serotonin receptors, suggesting potential use as an antidepressant. Behavioral assays in animal models showed reduced anxiety-like behavior post-treatment.

- Anticancer Activity : Research involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity. Mechanistic studies showed that the compound induced apoptosis through intrinsic pathways, evidenced by increased caspase activity.

- Neuroprotective Properties : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential application in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridazine ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Antimalarial Activity

- Indole-thioether derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit superior activity to chloroquine (pIC₅₀ = 8.2129 vs. 7.5528) . Their nitro and halogen substituents enhance target binding to Plasmodium enzymes.

Structural Modifications and Pharmacokinetics

- Piperazine substitutions : The target compound’s 4-phenylpiperazine group differs from dimethyl-o-tolylpiperazine in compound 5k , which may alter receptor selectivity (e.g., σ-receptors vs. serotonin receptors).

- Thioether linkers : Compared to indole-thioethers , the pyridazine-thioether in the target compound could improve metabolic stability due to reduced oxidative susceptibility.

Biological Activity

1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound can be described by its molecular formula and features a piperazine ring, a pyridazine moiety, and a thioether linkage. The presence of these functional groups suggests a diverse range of interactions with biological targets.

Anticholinesterase Activity

Research indicates that piperazine derivatives, including those similar to our compound, exhibit significant inhibition of acetylcholinesterase (AChE). A study demonstrated that certain piperazine derivatives bind effectively to the active site of AChE, potentially offering therapeutic effects in conditions like Alzheimer's disease .

Antioxidant Activity

Compounds containing thioether groups have been shown to possess antioxidant properties. The thioether in this compound may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress in cells .

Anticancer Activity

Preliminary studies have indicated that derivatives with similar structures could inhibit cancer cell proliferation. For instance, compounds with thioether functionalities demonstrated cytotoxic effects against various cancer cell lines, suggesting that our compound may also exhibit anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in neurotransmission and tumor growth.

- Interaction with Receptor Sites : The piperazine moiety is known for its ability to interact with various receptors, including serotonin and dopamine receptors, which could influence mood and cognitive functions.

- Antioxidant Defense : The thioether group may enhance the compound's ability to protect cells from oxidative damage.

Study 1: AChE Inhibition

In a study evaluating various piperazine derivatives, one compound showed an IC50 value of 12 µM against AChE, indicating strong inhibitory potential. This suggests that our target compound may exhibit similar or enhanced activity due to structural similarities .

Study 2: Anticancer Screening

Another investigation screened several thioether-containing compounds against human cancer cell lines. Results indicated that compounds with structural features analogous to our target displayed IC50 values ranging from 5 to 15 µM, demonstrating significant cytotoxicity .

Data Summary Table

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone?

Answer:

A key method involves condensation reactions between α,β-unsaturated ketones and nucleophiles like hydrazine derivatives. For example, refluxing equimolar amounts of a ketone intermediate (e.g., α,β-unsaturated ketone) with hydrazine hydrate in glacial acetic acid for 4 hours yields a solid product, which is purified via recrystallization (ethanol/chloroform mixtures) . Adjusting stoichiometry, solvent polarity, and reaction time can optimize yield. Confirming purity via HPLC or TLC is critical before downstream applications.

Basic: What analytical techniques are essential for structural characterization of this compound?

Answer:

- X-ray crystallography provides definitive confirmation of molecular geometry, bond angles, and packing behavior. For related piperazine derivatives, monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (a ≈ 6.07 Å, b ≈ 18.69 Å, c ≈ 14.97 Å, β ≈ 91.56°) have been reported .

- NMR spectroscopy (¹H/¹³C) resolves aromatic protons (δ 7.2–8.5 ppm) and piperazine carbons (δ 45–55 ppm).

- Mass spectrometry (HRMS) confirms the molecular ion peak (calculated Mₜ ~500–550 g/mol).

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Answer:

- Reaction monitoring : Use in situ FTIR to track carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bond formation.

- Temperature control : Maintain reflux conditions (100–110°C) to avoid decomposition of heat-sensitive intermediates .

- Purification strategies : Gradient column chromatography (silica gel, hexane/ethyl acetate) removes unreacted o-tolylpyridazine or piperazine residues.

- Impurity profiling : LC-MS identifies byproducts like N-oxidized piperazines or disulfide linkages, which may form under oxidative conditions .

Advanced: What methodologies are recommended to assess the compound’s biological activity in receptor-binding studies?

Answer:

- Radioligand displacement assays : Use [³H]spiperone or [³H]ketanserin to evaluate affinity for serotonin (5-HT₂) or dopamine (D₂) receptors, given the phenylpiperazine moiety’s known receptor interactions .

- Dose-response curves : Test concentrations from 1 nM to 10 μM in triplicate to calculate IC₅₀ values.

- Control experiments : Include reference ligands (e.g., clozapine for 5-HT₂A) to validate assay conditions.

Advanced: How can contradictory data in biological activity studies be resolved?

Answer:

- Source analysis : Compare compound purity (≥95% by HPLC) across studies; impurities like residual acetic acid (from synthesis) may non-specifically inhibit receptors .

- Receptor subtype specificity : Use transfected cell lines (e.g., CHO-K1 expressing human 5-HT₁A vs. 5-HT₂C) to isolate target effects .

- Pharmacokinetic factors : Assess metabolic stability in liver microsomes; rapid degradation (e.g., CYP3A4-mediated) may explain variable in vivo results .

Advanced: What computational methods predict the compound’s reactivity and stability?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., sulfur in thioether) or oxidative susceptibility .

- Molecular docking : Simulate binding poses in serotonin receptor models (PDB: 6A93) to rationalize activity differences between enantiomers .

- QSPR models : Correlate logP (calculated ~3.5) with membrane permeability to guide cell-based assay design .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential acetic acid vapors .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can researchers validate the compound’s stability under varying storage conditions?

Answer:

- Accelerated stability studies : Store aliquots at 4°C, -20°C, and RT for 1–6 months. Monitor degradation via:

- HPLC : Track new peaks indicating hydrolysis or oxidation.

- Mass spectrometry : Identify degradation products (e.g., sulfoxide formation from thioether oxidation) .

- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent light/oxygen-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.